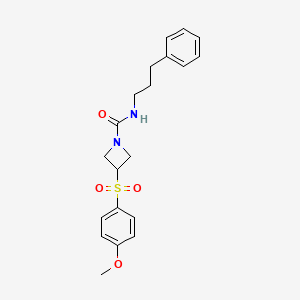

3-((4-methoxyphenyl)sulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide

Description

The compound 3-((4-methoxyphenyl)sulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide features a central azetidine ring substituted with a sulfonyl group at the 3-position and a carboxamide-linked 3-phenylpropyl chain. The 4-methoxyphenylsulfonyl moiety introduces electron-donating properties, while the phenylpropyl group contributes to lipophilicity.

Properties

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-N-(3-phenylpropyl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-26-17-9-11-18(12-10-17)27(24,25)19-14-22(15-19)20(23)21-13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12,19H,5,8,13-15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLPPLGCNNQULZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-methoxyphenyl)sulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide is a derivative of azetidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following IUPAC name:

- IUPAC Name : this compound

This compound features a sulfonamide group, which is often associated with various biological activities, including antibacterial and anti-inflammatory effects.

Anticancer Properties

Recent studies have indicated that azetidine derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown cytostatic effects against various cancer cell lines. In a study evaluating azetidinone derivatives, several compounds demonstrated IC50 values ranging from 14.5 to 97.9 µM against cancerous cell lines such as Capan-1 and HCT-116 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Capan-1 | 14.5 |

| Compound B | HCT-116 | 97.9 |

This suggests that this compound may also possess similar anticancer properties due to its structural characteristics.

Antimicrobial Activity

Azetidine derivatives have been recognized for their antimicrobial properties. The presence of the methoxyphenyl group is known to enhance the efficacy of these compounds against various bacterial strains. Research indicates that modifications in the azetidine structure can lead to increased binding affinity to bacterial targets, which may enhance their antimicrobial effectiveness .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the sulfonamide group plays a critical role in inhibiting key enzymes involved in cellular processes such as DNA replication and protein synthesis. Studies on related compounds have shown interactions with caspases and other apoptotic pathways, suggesting potential applications in inducing apoptosis in cancer cells .

Toxicological Profile

In silico studies have highlighted the importance of evaluating the toxicological profiles of new compounds. For instance, the evaluation of related compounds has revealed potential toxic effects such as reproductive dysfunction and neurotoxicity . These findings emphasize the need for comprehensive toxicological assessments for this compound before clinical application.

Case Studies and Research Findings

A notable case study involved the evaluation of azetidinone derivatives in treating resistant bacterial strains. The study demonstrated that certain derivatives could enhance the efficacy of existing antibiotics against resistant strains like MRSA, indicating a potential role for this compound as an antibiotic adjuvant .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally related azetidine carboxamides and sulfonyl derivatives:

*Calculated based on molecular formula.

Key Observations:

- Sulfonyl Group Diversity: The target compound’s 4-methoxyphenylsulfonyl group contrasts with cyclopropyl () and triazole-based () sulfonyl moieties. The methoxy group may enhance solubility compared to nonpolar substituents .

- N-Substituent Effects : The 3-phenylpropyl chain in the target compound is bulkier than the thiophen-2-ylmethyl () or acetylphenyl () groups, likely increasing lipophilicity and influencing membrane permeability.

- Azetidine vs.

Physicochemical and Functional Implications

- Solubility : The 4-methoxyphenyl group may improve aqueous solubility relative to cyclopropylsulfonyl analogs due to its electron-donating methoxy group .

- Metabolic Stability : Sulfonyl groups generally resist enzymatic degradation, but the 4-methoxyphenyl variant could undergo demethylation, unlike stable heterocyclic sulfonyl groups (e.g., triazole in ) .

- Synthetic Challenges : High-purity synthesis of sulfonyl-azetidine carboxamides may require specialized conditions, as seen in phthalimide derivatives () .

Q & A

Q. What are the optimal synthetic routes for 3-((4-methoxyphenyl)sulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide, and how can reaction yields be systematically improved?

- Methodological Answer : The synthesis can be optimized using Design of Experiments (DOE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs reduce the number of trials while identifying critical parameters (e.g., sulfonylation efficiency, azetidine ring stability) . Reaction intermediates should be characterized via LC-MS and H-NMR to confirm stepwise progression. Post-purification, yield optimization may involve recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel gradients .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at λ~260–280 nm (suitable for aromatic sulfonamides) coupled with mass spectrometry ensures detection of impurities <0.5% .

- Structural Confirmation : C-NMR and DEPT-135 resolve quaternary carbons in the azetidine ring, while 2D-NMR (e.g., HSQC, HMBC) maps sulfonyl and carboxamide linkages. IR spectroscopy verifies sulfonyl S=O stretches (~1350–1300 cm) and carboxamide C=O (~1680 cm) .

Q. How does the compound’s solubility vary across solvents, and what formulation strategies enhance bioavailability in preclinical studies?

- Methodological Answer : Solubility screens in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 1.2) identify ideal carriers. If aqueous solubility is poor (<1 mg/mL), nanoemulsions or cyclodextrin complexes can improve dispersion. Stability assays (e.g., 72-hour exposure to light, 40°C/75% RH) guide excipient selection to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. What computational modeling approaches predict the compound’s reactivity and binding affinity to biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sulfonamide nucleophilicity. Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations assess interactions with enzymes like carbonic anhydrase or kinases. Free energy perturbation (FEP) refines binding affinity predictions for lead optimization .

Q. How can conflicting data on the compound’s stability under acidic conditions be resolved?

- Methodological Answer : Contradictory stability profiles may arise from varying impurity levels or assay conditions. Replicate studies using controlled buffers (pH 1–3) and UPLC-MS/MS quantification of degradation products (e.g., hydrolyzed carboxamide). Kinetic modeling (first-order decay) identifies half-life discrepancies and isolates confounding variables (e.g., trace metal ions) .

Q. What experimental designs elucidate the compound’s reaction mechanism in catalytic processes?

- Methodological Answer : Isotopic labeling (e.g., O in sulfonyl groups) tracks bond cleavage sites during catalysis. In-situ FTIR or Raman spectroscopy monitors intermediate formation in real time. For heterogenous catalysis, Brunauer-Emmett-Teller (BET) surface area analysis and TEM correlate catalyst morphology with reaction turnover .

Q. How can process parameters be optimized for scale-up synthesis while minimizing byproduct formation?

- Methodological Answer : Use response surface methodology (RSM) to model interactions between temperature, pressure, and reagent stoichiometry. Continuous flow reactors enhance heat/mass transfer for azetidine ring closure, reducing dimerization byproducts. PAT (Process Analytical Technology) tools like inline NIR detect intermediate concentrations, enabling dynamic adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.